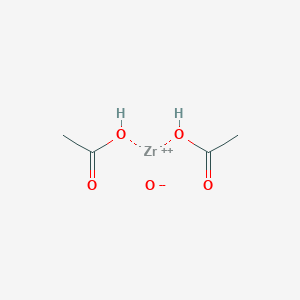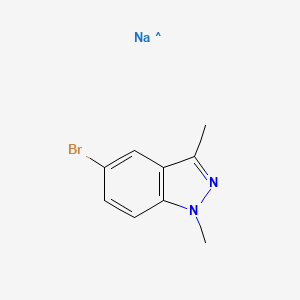
(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Di-O-acetyl-6-O-benzoyl-D-glucal is a derivative of D-glucal, a sugar molecule. This compound is characterized by the presence of acetyl and benzoyl groups attached to the glucal structure. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of complex carbohydrates and glycosylation reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-O-acetyl-6-O-benzoyl-D-glucal typically involves the acetylation and benzoylation of D-glucal. One common method includes the following steps:
Acetylation: D-glucal is treated with acetic anhydride in the presence of a catalyst such as pyridine to introduce acetyl groups at the 3 and 4 positions.
Benzoylation: The intermediate product is then reacted with benzoyl chloride in the presence of a base such as triethylamine to introduce the benzoyl group at the 6 position.
Industrial Production Methods
Industrial production of 3,4-Di-O-acetyl-6-O-benzoyl-D-glucal follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Di-O-acetyl-6-O-benzoyl-D-glucal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove specific functional groups.
Substitution: The acetyl and benzoyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3,4-Di-O-acetyl-6-O-benzoyl-D-glucal has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrates and glycosylation reactions.
Biology: The compound is used in the study of carbohydrate-protein interactions and the development of glycosylated biomolecules.
Medicine: It is involved in the synthesis of glycosylated drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Di-O-acetyl-6-O-benzoyl-D-glucal involves its role as an intermediate in glycosylation reactions. The acetyl and benzoyl groups protect specific hydroxyl groups, allowing selective reactions at other positions. The compound interacts with molecular targets such as enzymes involved in carbohydrate synthesis and modification.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Di-O-acetyl-6-O-benzyl-D-glucal: Similar structure but with a benzyl group instead of a benzoyl group.
3,4,6-Tri-O-acetyl-D-glucal: Lacks the benzoyl group, with acetyl groups at the 3, 4, and 6 positions.
Tri-O-acetyl-D-galactal: Similar acetylation pattern but derived from D-galactal.
Uniqueness
3,4-Di-O-acetyl-6-O-benzoyl-D-glucal is unique due to the presence of both acetyl and benzoyl groups, which provide specific reactivity and protection during synthetic processes. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosylated compounds.
Eigenschaften
Molekularformel |
C17H18O7 |
|---|---|
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl benzoate |
InChI |
InChI=1S/C17H18O7/c1-11(18)23-14-8-9-21-15(16(14)24-12(2)19)10-22-17(20)13-6-4-3-5-7-13/h3-9,14-16H,10H2,1-2H3 |
InChI-Schlüssel |
VIPPCINCFXHHBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1C=COC(C1OC(=O)C)COC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[1-(2-aminopropanoyl)piperidin-3-yl]acetamide](/img/structure/B14785687.png)



![2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate;5-fluoro-1H-pyrimidine-2,4-dione](/img/structure/B14785714.png)
![Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[4-(benzoyloxy)benzoyl]-](/img/structure/B14785716.png)

![N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]methanesulfonamide](/img/structure/B14785729.png)
![2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide](/img/structure/B14785730.png)



